6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
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Overview
Description
6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a chemical compound with the molecular formula C8H8BFO2 and a molecular weight of 165.96 g/mol It is a member of the benzoxaborinin family, characterized by the presence of a boron atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with boronic acid derivatives in the presence of a catalyst. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can also participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2H-1,4-benzoxazin-3(4H)-one: Exhibits phytotoxic activity due to the presence of a halogen at the C-6 position.
6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Used in the synthesis of various bioactive molecules.
6-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide: Known for its antimicrobial properties.
Uniqueness
6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form reversible covalent bonds and participate in cross-coupling reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
6-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRHSYGQBYLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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